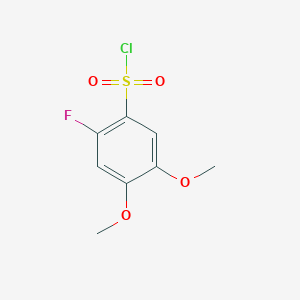

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Description

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at position 2, methoxy groups at positions 4 and 5, and a sulfonyl chloride group at position 1. This compound serves as a critical building block in organic synthesis, particularly for constructing sulfonamide derivatives through nucleophilic substitution reactions . Its synthesis typically involves electrophilic aromatic substitution or functionalization of pre-substituted benzene precursors. Commercially, it is available in varying quantities (e.g., 250 mg for €500) through suppliers like CymitQuimica .

Properties

IUPAC Name |

2-fluoro-4,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCNVXSVITXLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonylation Using Mixed Reagents (ClSO3H and SO2Cl2)

A robust industrial method involves the use of a mixed chlorosulfonylation reagent composed of chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group onto the aromatic ring bearing methoxy and fluoro substituents.

-

- Temperature: 0 to 45 °C, often controlled by an ice bath to avoid side reactions.

- Solvent: Dichloromethane or similar inert organic solvents.

- Reaction Time: 2 to 3 hours under stirring.

- Molar Ratios: Raw material (e.g., 1,4-dimethoxybenzene derivatives) to ClSO3H to SO2Cl2 typically in the range of 10:20-30:6-10 by weight ratio.

-

- The aromatic substrate is dissolved in dichloromethane.

- ClSO3H and SO2Cl2 are added slowly under cooling.

- After completion, the reaction mixture is quenched with ice water, separated, and the organic layer is purified by distillation and drying.

- The product is isolated as a light yellow solid with yields up to 90-95% and purity >98% by HPLC.

-

- High yield and purity.

- Mild reaction conditions.

- Suitable for industrial scale.

This method is exemplified by the preparation of 2,5-dimethoxybenzene sulfonyl chloride, which is structurally analogous to 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride, indicating applicability.

Sulfonyl Chloride Formation via Sulfuryl Chloride and N,N-Dimethylformamide (DMF) Activation

Another efficient approach uses sulfuryl chloride (SO2Cl2) activated by N,N-dimethylformamide (DMF) and catalytic sulfuric acid to generate the sulfonyl chloride functionality on aromatic rings.

-

- Temperature: 0 to 180 °C, preferably 40 to 150 °C.

- Atmosphere: Nitrogen to prevent oxidation.

- Reaction Time: 10 minutes to 5 hours depending on temperature.

- Solvent: Optional; can use aliphatic or aromatic hydrocarbons or ethers.

-

- DMF and sulfuryl chloride are mixed, followed by addition of sulfuric acid.

- The aromatic substrate (e.g., 2-fluoro-4,5-dimethoxybenzene) is added dropwise.

- The mixture is stirred at controlled temperature.

- After reaction, water is added to separate layers; the organic layer is cooled to precipitate the sulfonyl chloride.

- Crystals are washed with heptane and dried.

-

- Yields around 78-85% reported for similar aromatic sulfonyl chlorides.

- High purity confirmed by HPLC.

Multi-Step Synthesis via Sulfonic Acid Intermediates and Chlorination

A method involving sulfonic acid intermediates followed by chlorination with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) is also documented.

Step 1: Sulfonation of 2-fluoro-4,5-dimethoxybenzene to form the corresponding sulfonic acid or sulfonate salt.

Step 2: Oxidation or purification of the sulfonic acid intermediate.

Step 3: Chlorination of the sulfonic acid with thionyl chloride or PCl5 to yield the sulfonyl chloride.

-

- Chlorination typically performed under reflux in inert solvents.

- Reaction times vary from 1 to several hours.

- Purification by crystallization or chromatography.

-

- Allows for isolation and characterization of intermediates.

- Useful when direct chlorosulfonylation is challenging.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| Mixed ClSO3H/SO2Cl2 chlorosulfonylation | ClSO3H, SO2Cl2, DCM | 0-45 °C, 2-3 h | 90-95 | >98% (HPLC) | Industrial scale, mild |

| SO2Cl2 + DMF + H2SO4 activation | SO2Cl2, DMF, H2SO4 | 40-150 °C, 0.5-5 h, N2 | 78-85 | High | Suppresses formyl byproducts |

| Sulfonic acid intermediate + SOCl2 | Sulfonic acid, SOCl2 | Reflux, several h | 70-80 | High | Multi-step, isolable intermediates |

| Oxone-KCl oxyhalogenation (thiol route) | Oxone, KCl, thiol | RT, aqueous, 10-20 min | 88-98 | High | Green chemistry, mild |

Research Findings and Notes

The mixed chlorosulfonylation reagent method is preferred for industrial synthesis due to its simplicity, high yield, and product purity, with controlled temperature preventing side reactions.

Activation of sulfuryl chloride by DMF and catalytic sulfuric acid enhances electrophilicity, enabling efficient sulfonyl chloride formation on electron-rich aromatic rings such as dimethoxybenzenes.

Multi-step routes via sulfonic acid intermediates provide flexibility for functional group tolerance and purification but involve longer reaction times and more steps.

Emerging green methods using oxone and halide salts offer rapid and environmentally benign alternatives, though adaptation to fluorinated and methoxylated aromatics requires further validation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.

Major Products Formed

EAS Reactions: Products include halogenated derivatives of this compound.

Nucleophilic Substitution: Products include sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride as a pharmacological agent. It has been identified as a precursor in the synthesis of compounds that act as allosteric inhibitors of liver pyruvate kinase, which is crucial for metabolic regulation in liver diseases such as Metabolic Associated Fatty Liver Disease (MAFLD). For instance, compound derived from this sulfonyl chloride demonstrated promising inhibitory activity with IC50 values ranging from 4.3 µM to 18.7 µM, indicating its potential in therapeutic applications for MAFLD treatment .

1.2. FGFR Inhibitors Development

The compound has also been utilized in the development of selective fibroblast growth factor receptor (FGFR) inhibitors. Research has shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, with some compounds achieving sub-nanomolar enzymatic activity. These findings suggest its utility in targeting cancer therapies where FGFR signaling is implicated .

Agrochemical Applications

2.1. Fungicidal Properties

The compound's sulfonyl chloride functionality allows it to be employed in the formulation of fungicides. Research indicates that derivatives can effectively control various fungal pathogens affecting crops, thereby enhancing agricultural productivity. The application methods include formulations that can be sprayed onto plants or incorporated into soil .

3.1. Case Study: MAFLD Treatment

| Compound | IC50 (µM) | Effect on TAG Content | Cellular Uptake |

|---|---|---|---|

| 15e | 4.3 | Decreased | Efficient |

| 15d | 9.0 | Moderate | Moderate |

| 15a | 18.7 | Minimal | Low |

This table summarizes the efficacy of different derivatives of this compound in reducing triacylglycerol content in liver cells, showcasing its therapeutic potential .

3.2. Case Study: FGFR Inhibition

| Compound ID | Binding Affinity (IC50) | Cellular Activity | Remarks |

|---|---|---|---|

| 20 | < 1 nM | High | Small substituent enhances binding |

| 29 | ~10 nM | Moderate | Hydrophilic nature reduces permeability |

This table illustrates the binding affinity and cellular activity of various compounds derived from the target molecule, emphasizing the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

Reactivity in Sulfonamide Formation

A key comparison lies in the substitution of the benzene ring (e.g., bromo vs. fluoro groups) and their impact on reactivity. For example:

- 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (bromo analog) reacts with benzylamine via nucleophilic substitution to yield sulfonamides with 90% yield after crystallization .

Electronic and Steric Effects

- Fluorine is smaller and more electronegative than bromine, reducing steric hindrance but increasing electron-withdrawing effects. This may stabilize the sulfonyl chloride group against hydrolysis .

- Bromine , being a larger atom, offers a better leaving group for substitution reactions (e.g., Suzuki couplings), as seen in , where the bromo analog undergoes cross-coupling with boronic acids .

Stability and Commercial Availability

- Sulfonyl chlorides are generally moisture-sensitive, but fluorine’s electron-withdrawing effect may enhance the stability of the target compound compared to bromo analogs .

Biological Activity

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Its molecular formula is C₉H₁₀ClFNO₂S, with a molecular weight of approximately 254.66 g/mol. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property makes the compound relevant in both drug development and toxicology studies.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been shown to increase early apoptosis markers in A375 melanoma cells while reducing cell viability. The compound's ability to inhibit protein tyrosine kinases (PTKs) contributes to its anticancer effects by disrupting signaling pathways associated with tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial effects. However, further research is necessary to establish specific mechanisms and efficacy against various pathogens.

Interaction with Protein Targets

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Protein Tyrosine Kinases (PTKs) : Inhibition of PTKs disrupts critical signaling pathways involved in cancer progression.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR leads to reduced tumor growth and angiogenesis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Similar to EGFR, VEGFR inhibition contributes to the compound's anti-angiogenic properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The structure-activity relationship studies indicate that modifications to the sulfonamide moiety can significantly influence the compound's biological activity. For example, replacing certain substituents on the aromatic ring can enhance or reduce inhibitory potency against specific targets .

Case Study 1: Cytochrome P450 Inhibition

A study demonstrated that this compound effectively inhibited CYP1A2 and CYP2C19 with IC50 values indicating significant potency. This inhibition was shown to alter the metabolism of co-administered drugs in vitro, highlighting its potential implications in pharmacotherapy.

Case Study 2: Anticancer Efficacy

In a comparative study involving various sulfonamide derivatives, this compound exhibited superior anticancer activity against HepG2 liver cancer cells. The compound was tested at varying concentrations, demonstrating a dose-dependent response where lower concentrations (e.g., 5 µM) did not induce cytotoxicity while effectively inhibiting cell proliferation .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of CYP1A2 and CYP2C19 | Alters drug metabolism | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Antimicrobial Properties | Potential effects against pathogens |

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (−10°C to 0°C) during sulfonylation reduce side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Typical yields range from 40–65%, depending on fluorination efficiency .

Advanced: How does the fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:

The fluorine atom at the 2-position exerts both inductive and steric effects:

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Steric Hindrance : Ortho-fluorine may hinder access to the sulfonyl chloride, particularly in bulky nucleophiles, leading to regioselectivity challenges.

Q. Methodological Insights :

- Kinetic Studies : Monitor reactions via ¹⁹F NMR to track intermediate formation. For example, fluorine’s deshielding effects correlate with sulfonate ester formation rates .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition states and explain steric/electronic trade-offs .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR :

- X-ray Crystallography : SHELX programs resolve crystal packing and confirm sulfonyl chloride geometry. For example, bond angles near 117° (S–O) and 106° (Cl–S–O) are typical .

- HPLC-MS : Ensures purity (>95%) and detects hydrolyzed byproducts (e.g., sulfonic acid) .

Advanced: How do solvent polarity and temperature affect the stability of 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride?

Answer:

Stability Trends :

| Condition | Decomposition Rate | Primary Byproduct |

|---|---|---|

| Anhydrous DCM | Low (<5% in 24 h) | None |

| Moist Acetonitrile | High (>50% in 6 h) | Sulfonic acid |

| 40°C in Toluene | Moderate (20% in 12 h) | Disulfonate dimer |

Q. Mechanistic Insights :

- Hydrolysis follows pseudo-first-order kinetics in polar protic solvents. Activation energy (Eₐ) calculations via Arrhenius plots reveal Eₐ ≈ 60 kJ/mol in water .

- Preventative Measures : Store under inert gas (N₂/Ar) at −20°C with molecular sieves .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hygroscopicity : The sulfonyl chloride reacts violently with water, releasing HCl gas. Use sealed Schlenk lines and anhydrous solvents .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory.

- Spill Management : Neutralize with sodium bicarbonate or calcium oxide before disposal .

Advanced: How can conflicting data on fluorination regioselectivity be resolved in synthesis optimization?

Answer:

Contradictions often arise from competing mechanisms (e.g., electrophilic vs. radical pathways):

- Diagnostic Tools :

- Isotopic Labeling : Use ¹⁸F-labeled reagents to track positional preferences.

- Cross-Validation : Compare results from alternative fluorination agents (e.g., XeF₂ vs. NFSi) .

- Case Study : A 2022 study found that radical initiators (e.g., AIBN) favor para-fluorination, while electrophilic agents target ortho positions in dimethoxy substrates .

Advanced: What computational methods predict the compound’s reactivity in multi-step syntheses?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solvent effects on sulfonyl chloride stability (e.g., using GROMACS).

- Docking Studies : Assess interactions with enzymes (e.g., sulfotransferases) for biochemical applications .

- Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian identify rate-determining steps in fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.